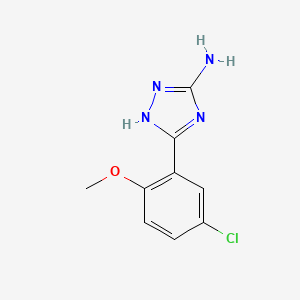
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a 5-chloro-2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzohydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted triazoles.
科学研究应用
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The amino group and the triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
- 5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole can be compared with other triazole derivatives such as:
- 5-Amino-3-(5-chloro-2-hydroxyphenyl)-1,2,4-triazole
- 5-Amino-3-(5-chloro-2-methylphenyl)-1,2,4-triazole
- 5-Amino-3-(5-chloro-2-ethoxyphenyl)-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility and its ability to interact with other molecules, making it distinct from other similar compounds.
生物活性
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole (CAS: 948132-49-8) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C9H9ClN4O with a molecular weight of 224.65 g/mol. Its structure includes a triazole ring that is known for conferring various biological activities.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial activity. A study highlighted the effectiveness of 1,2,4-triazole compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as agar disc diffusion and broth microdilution techniques.
Case Study: Antibacterial Screening
A recent investigation tested several triazole derivatives, including this compound, against drug-resistant strains like MRSA and VRE. The results showed promising activity with MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | S. aureus | 1.0 | 15 |
| This compound | E. coli | 2.0 | 12 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has been evaluated for its ability to inhibit fungal pathogens such as Candida albicans. In vitro studies demonstrated that it could effectively reduce fungal growth at low concentrations.
Case Study: Antifungal Efficacy
In a comparative analysis of antifungal agents, this compound exhibited an MIC of 0.5 µg/mL against C. albicans, indicating strong antifungal potential .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | 0.5 |
Anticancer Activity
The anticancer properties of triazoles have been extensively studied. Research has shown that compounds with triazole moieties can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Potential
A study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines revealed that this compound displayed significant cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 10 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
属性
分子式 |
C9H9ClN4O |
|---|---|
分子量 |
224.65 g/mol |
IUPAC 名称 |
5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4O/c1-15-7-3-2-5(10)4-6(7)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI 键 |
NHVDGCWHEBWAPU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















